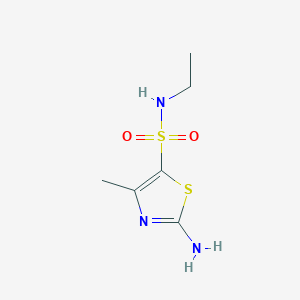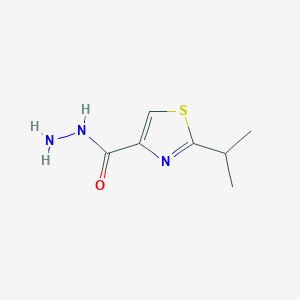
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with ethylamine and sulfonamide derivatives. One common method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to improve yield and reduce reaction steps. This method utilizes commercially available starting materials and efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic roles as an antibacterial, antifungal, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: A precursor in the synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide.
2-Amino-5-methylthiazole: Another thiazole derivative with similar structural properties.
2-Amino-4-ethylthiazole: Differing by the position of the ethyl group.
Uniqueness
This compound is unique due to the presence of both the ethyl and sulfonamide groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C6H11N3O2S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-amino-N-ethyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-3-8-13(10,11)5-4(2)9-6(7)12-5/h8H,3H2,1-2H3,(H2,7,9) |
InChI Key |
YURPIRMTERLCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=C(S1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)












